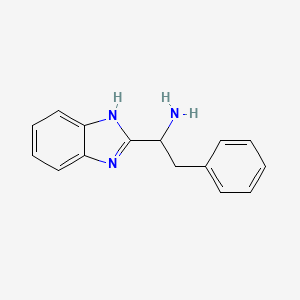
1-(1H-benzimidazol-2-yl)-2-phenylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1H-benzimidazol-2-yl (phenyl)methanol” is a rare and unique chemical provided by Sigma-Aldrich . It has a linear formula of C14H12N2O and a molecular weight of 224.265 . Another similar compound is “1-(1H-Benzimidazol-2-yl)ethanol” with a molecular formula of C9H10N2O .
Synthesis Analysis
A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl) (phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been reported .Molecular Structure Analysis
The X-ray crystal structure analysis of selected benzimidazole derivatives has been described . The benzimidazole core is planar in many of these derivatives, and the molecules are often stabilized by hydrogen bonds and π-π interactions .Chemical Reactions Analysis
The interaction of a benzimidazole derivative, 2-(1H-benzimidazol-2-yl)phenol (2-Bip), with sequence-specific DNA was examined using Differential Pulse Voltammetry (DPV) . The study found that 2-Bip affects both single-stranded DNA (ssDNA) and double-stranded DNA (dsDNA), and its interaction mode with DNA could be non-covalent interactions .Physical And Chemical Properties Analysis
Benzimidazole is a white crystal also known as azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene, and 3-benzodiazole .Scientific Research Applications
Modulation Effect on Tubulin Polymerization
This compound has been found to have a significant effect on tubulin polymerization . The compounds elongated the nucleation phase and slowed down the tubulin polymerization comparably to nocodazole . This could have potential implications in the treatment of diseases related to cell division and growth.
Anticancer Activity
The compound has demonstrated marked antineoplastic activity in low micromolar concentrations in both screened in vitro tumor models . This suggests that it could be a potential candidate for cancer treatment.
Antioxidant Activity
The compound has shown moderate to high ability to scavenge peroxyl radicals . This antioxidant activity could be beneficial in the prevention of diseases related to oxidative stress.
Antibacterial Properties
Benzimidazole derivatives, including this compound, have been found to exhibit antibacterial effects . This suggests potential applications in the treatment of bacterial infections.
Antifungal Properties
Benzimidazole fungicides, which include this compound, are highly effective, low-toxicity, systemic broad-spectrum fungicides . They are widely used in agriculture to prevent and control various plant diseases caused by fungi .
Antiviral Properties
This compound has been shown to exhibit antiviral activities, making it a potential candidate for the treatment of various viral diseases.
Potential Treatment for Alzheimer’s Disease
The compound has been studied for its potential use in the treatment of Alzheimer’s disease. This suggests that it could have potential applications in neurodegenerative disease research.
Green Chemistry Applications
The compound has been used in the synthesis of other compounds using Microwave-Assisted Organic Synthesis (MAOS), a method widely referred to as "green chemistry" . This suggests potential applications in sustainable and environmentally friendly chemical synthesis.
Mechanism of Action
properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)-2-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c16-12(10-11-6-2-1-3-7-11)15-17-13-8-4-5-9-14(13)18-15/h1-9,12H,10,16H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKFUDAFEGNTRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

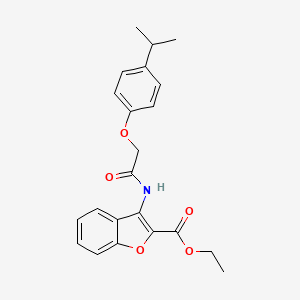
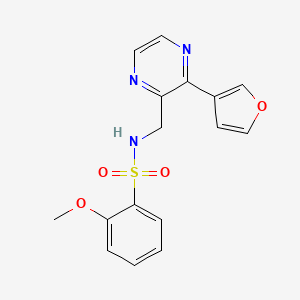
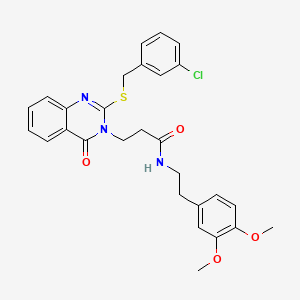
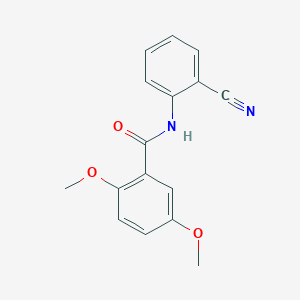
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2678035.png)
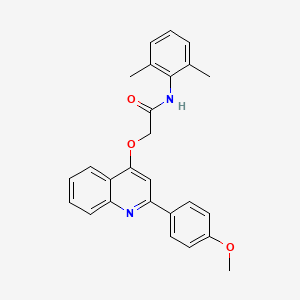
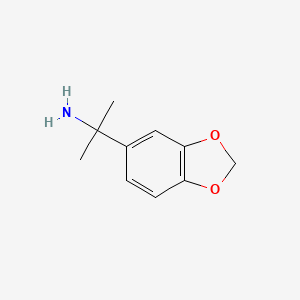
![(1R,5S)-N-(4-ethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2678038.png)
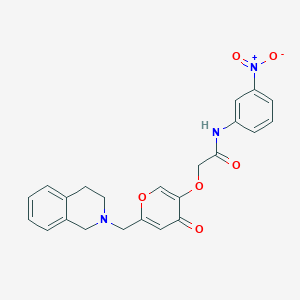
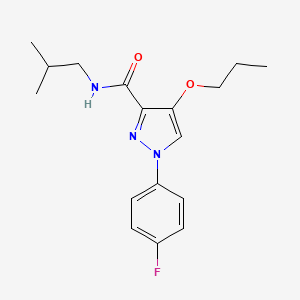
![4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide hydrochloride](/img/structure/B2678046.png)
![N-[6-({[(2,4-dimethylphenyl)amino]carbonyl}amino)-4-methoxy-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B2678048.png)
![4-[[2-(1-Oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetyl]amino]benzamide](/img/structure/B2678049.png)
![N-(2,3-dimethylphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2678051.png)